molecular formula C22H33NO3 B8475556 2-(14-Hydroxytetradecyl)isoindoline-1,3-dione

2-(14-Hydroxytetradecyl)isoindoline-1,3-dione

Cat. No.: B8475556
M. Wt: 359.5 g/mol
InChI Key: XUIRKUPGLREFDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(14-Hydroxytetradecyl)isoindoline-1,3-dione is a compound that belongs to the class of phthalimides, which are known for their diverse applications in organic synthesis, pharmaceuticals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(14-Hydroxytetradecyl)isoindoline-1,3-dione typically involves the reaction of phthalic anhydride with 14-hydroxytetradecylamine. This reaction is carried out under dehydrative conditions, often at elevated temperatures to facilitate the formation of the imide bond . The reaction can be catalyzed by Lewis acids or performed under microwave irradiation to enhance the efficiency and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar dehydrative condensation methods. The use of continuous flow reactors and optimized reaction conditions can improve the scalability and cost-effectiveness of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(14-Hydroxytetradecyl)isoindoline-1,3-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(14-Hydroxytetradecyl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. The phthalimide core can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The hydroxyl group may also participate in hydrogen bonding and other interactions that influence the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This structural feature can influence its solubility, reactivity, and biological activity, making it a valuable compound for various research and industrial purposes .

Properties

Molecular Formula

C22H33NO3

Molecular Weight

359.5 g/mol

IUPAC Name

2-(14-hydroxytetradecyl)isoindole-1,3-dione

InChI

InChI=1S/C22H33NO3/c24-18-14-10-8-6-4-2-1-3-5-7-9-13-17-23-21(25)19-15-11-12-16-20(19)22(23)26/h11-12,15-16,24H,1-10,13-14,17-18H2

InChI Key

XUIRKUPGLREFDB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCCCCCCCCCCO

Origin of Product

United States

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